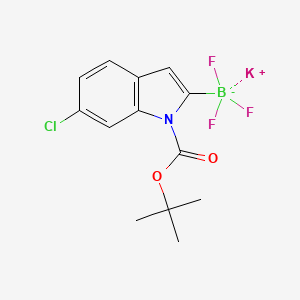

Potassium 1-Boc-6-chloroindole-2-trifluoroborate

Übersicht

Beschreibung

Potassium 1-Boc-6-chloroindole-2-trifluoroborate is a chemical compound with the molecular formula C13H13BClF3KNO2. It is a boron-containing compound that is used in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which makes it a valuable reagent in Suzuki-Miyaura coupling reactions.

Vorbereitungsmethoden

The synthesis of Potassium 1-Boc-6-chloroindole-2-trifluoroborate typically involves the following steps:

Starting Material: The synthesis begins with 6-chloroindole, which is a commercially available starting material.

Boc Protection: The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

Borylation: The protected indole is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Trifluoroborate Formation: The resulting boronate ester is treated with potassium trifluoroborate to form the desired this compound.

Industrial production methods for this compound are similar but are optimized for larger scale synthesis, often involving continuous flow processes and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

The trifluoroborate moiety enables efficient Suzuki couplings with aryl halides under palladium catalysis. Typical conditions involve:

-

Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂)

-

Ligands (X-Phos, triphenylphosphine)

-

Bases (K₂CO₃, CsF)

-

Solvents (t-BuOH/H₂O, DMF)

| Reaction Component | Conditions | Outcome |

|---|---|---|

| Aryl chloride (4-chloroanisole) | PdCl₂(MeCN)₂ (7.5 mol %), X-Phos (15 mol %), K₂CO₃, t-BuOH/H₂O (4:1), 100 °C, 13 h | Cross-coupled product (64% yield) |

The 6-chloro substituent enhances electrophilicity at the 2-position, facilitating coupling while the Boc group stabilizes the indole core .

Nitrosation

The compound undergoes ipso-nitrosation with nitrosonium tetrafluoroborate (NOBF₄), forming nitroso and azoxy derivatives. Key conditions:

-

Solvent: EtOAc, CH₃CN, heptane

-

Time: 48–72 h

-

Products: Nitroso (via NOBF₄), azoxy (via NaBH₄ reduction)

| Solvent | Reaction Time (h) | Outcome |

|---|---|---|

| EtOAc | 48 | Nitroso product |

| Heptane | 72 | Azoxy product (87% yield) |

The nitrosation proceeds via a Lewis acid-mediated mechanism, with the trifluoroborate’s boron activating the indole for electrophilic attack .

Friedel-Crafts Alkylation

The 6-chloro substituent directs electrophilic substitution to the 2-position, enabling Friedel-Crafts alkylation. For example:

The Boc group prevents N-alkylation, ensuring regioselectivity at the 2-position .

Asymmetric C–H Activation

Copper-catalyzed C–H activation enables enantioselective borylation. Key conditions:

-

Catalyst: CuCl, NaO-t-Bu

-

Ligand: L2 (monoprotected amino acid)

-

Solvent: THF/EtOH (1:1)

The reaction generates enantiomerically enriched trifluoroborates, with enantiomeric ratios up to 93:7 .

Mdm2 Inhibitors

The 6-chloroindole moiety is a critical pharmacophore in Mdm2 inhibitors. Cross-coupling with aryl chlorides forms dimers that induce Mdm2 dimerization via:

-

Halogen–π interactions (6-chloroindole with Phe55)

-

Water-mediated hydrogen bonding (Nε1 with Lys51)

For example:

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are pivotal for synthesizing complex organic molecules. Potassium 1-Boc-6-chloroindole-2-trifluoroborate is particularly useful in these reactions due to its ability to act as a boron-based coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an aryl or vinyl boronic acid with an organic halide in the presence of a palladium catalyst. This compound has been employed successfully in this context:

- Case Study : A study demonstrated that this compound could be coupled with various aryl chlorides, yielding products with high stereochemical fidelity and yields up to 92% . This method allows for the efficient synthesis of enantioenriched compounds, which are valuable in pharmaceutical applications.

Heck Reaction

The Heck reaction facilitates the formation of substituted alkenes through the coupling of aryl halides with alkenes. The use of this compound in this reaction has shown promising results:

- Example : The palladium-catalyzed Heck coupling of this compound with various alkenes has resulted in significant yields, showcasing its utility in synthesizing complex indole derivatives .

Synthesis of Bioactive Compounds

The ability to synthesize complex molecules makes this compound a valuable tool in drug discovery and development.

Anticancer Agents

Indoles are known for their biological activity, including anticancer properties. The incorporation of this compound into synthetic pathways has facilitated the development of new indole-based anticancer agents:

- Research Finding : A derivative synthesized using this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development .

Heterocyclic Compounds

This compound is also instrumental in synthesizing heterocycles, which are essential components in many pharmaceuticals:

- Application : The compound has been utilized to create novel heterocycles through cross-coupling strategies, enhancing the diversity of chemical libraries available for biological screening .

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science:

Polymer Chemistry

The compound can be used to modify polymers, introducing functional groups that enhance properties such as solubility and reactivity:

- Example : Studies have shown that incorporating indole derivatives into polymer matrices can improve electrical conductivity and thermal stability, making them suitable for electronic applications .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Cross-Coupling Reactions | Suzuki-Miyaura with aryl chlorides | High yields and stereochemical fidelity |

| Heck reaction with alkenes | Efficient synthesis of substituted alkenes | |

| Bioactive Compound Synthesis | Development of indole-based anticancer agents | Significant cytotoxicity against cancer cells |

| Synthesis of novel heterocycles | Enhanced diversity for biological screening | |

| Material Science | Modification of polymers | Improved conductivity and thermal stability |

Wirkmechanismus

The mechanism of action of Potassium 1-Boc-6-chloroindole-2-trifluoroborate in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The trifluoroborate group transfers to the palladium complex, forming a new palladium species.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Potassium 1-Boc-6-chloroindole-2-trifluoroborate can be compared with other similar compounds such as:

Potassium 1-Boc-6-bromoindole-2-trifluoroborate: Similar in structure but with a bromine atom instead of chlorine.

Potassium 1-Boc-6-fluoroindole-2-trifluoroborate: Contains a fluorine atom instead of chlorine.

Potassium 1-Boc-6-iodoindole-2-trifluoroborate: Contains an iodine atom instead of chlorine.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in organic synthesis.

Biologische Aktivität

Potassium 1-Boc-6-chloroindole-2-trifluoroborate is a compound of significant interest in medicinal chemistry and biological research. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is derived from the indole framework, which is known for its diverse biological properties. The presence of the trifluoroborate group enhances its reactivity in various coupling reactions, making it a valuable intermediate in organic synthesis.

Synthesis Overview

The synthesis typically involves:

- Protection of the indole nitrogen with a Boc (tert-butoxycarbonyl) group.

- Introduction of the chloro substituent at the 6-position.

- Formation of the trifluoroborate complex.

The synthetic route allows for further derivatization, enabling the exploration of various biological activities.

Anticancer Properties

Recent studies have indicated that compounds related to indoles exhibit anticancer properties. This compound has been evaluated for its potential to induce apoptosis in cancer cell lines. For instance, indole derivatives have been shown to activate caspase pathways, leading to programmed cell death in HL-60 leukemia cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Indole derivatives often inhibit key enzymes involved in cancer progression, such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE). Studies suggest that similar compounds demonstrate significant inhibition at nanomolar concentrations .

- Interaction with Cellular Pathways : Indoles may modulate signaling pathways associated with cell survival and proliferation, contributing to their anticancer effects.

Case Study 1: Anticancer Activity

A study investigating various indole derivatives found that this compound exhibited notable cytotoxicity against multiple cancer cell lines. The compound's ability to induce apoptosis was linked to its structural features that facilitate interaction with cellular targets .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition profiles of indole-based compounds against carbonic anhydrases. The results indicated that this compound showed competitive inhibition, suggesting its potential as a lead compound for developing new enzyme inhibitors .

Data Table: Biological Activities of Related Indole Compounds

Eigenschaften

IUPAC Name |

potassium;[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BClF3NO2.K/c1-13(2,3)21-12(20)19-10-7-9(15)5-4-8(10)6-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRLDAMXBGHRRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BClF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718661 | |

| Record name | Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073468-33-3 | |

| Record name | Borate(1-), [6-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-2-yl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073468-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.